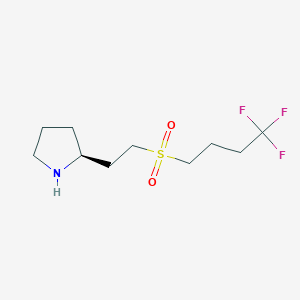

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine

Description

Properties

IUPAC Name |

(2S)-2-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3NO2S/c11-10(12,13)5-2-7-17(15,16)8-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGHWGZOYRVFCM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCS(=O)(=O)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCS(=O)(=O)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a trifluorobutyl moiety. Its chemical structure can be represented as follows:

This unique structure contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Properties

- Receptor Interaction : The compound is known to interact with various receptors, including the orexin type 2 receptor. This interaction suggests potential applications in sleep regulation and appetite control .

- Cytotoxicity : Studies have indicated that similar sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in tumor cells .

- Lipophilicity : The lipophilic nature of this compound enhances its membrane permeability, which is crucial for its bioavailability and efficacy in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to increased apoptosis rates. This mechanism is particularly relevant in cancer therapy .

- Receptor Agonism : By acting as an agonist at specific receptors, this compound may modulate physiological responses such as appetite and circadian rhythms .

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

- Animal Model Trials : In rodent models, compounds with similar structures were tested for their effects on sleep patterns and appetite regulation. Results indicated a significant increase in sleep duration and a decrease in food intake when administered at appropriate dosages .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that the incorporation of trifluoromethyl groups can enhance the metabolic stability and lipophilicity of bioactive molecules, which is crucial in drug design. The presence of the sulfonyl group also contributes to improved solubility and biological activity. A study demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds containing a pyrrolidine moiety. The (S)-isomer of pyrrolidine derivatives has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Material Science

2.1 Development of Ionic Liquids

The compound's unique structure makes it suitable for use in ionic liquids, which are gaining traction as green solvents in various chemical processes. Its incorporation into ionic liquid formulations has been shown to improve thermal stability and reduce volatility compared to traditional solvents. This application is particularly relevant in tribology, where ionic liquids serve as lubricants under extreme conditions .

2.2 Polymerization Initiators

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine can act as a polymerization initiator due to its ability to generate radicals upon thermal or photochemical activation. This property is beneficial in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and mechanical properties .

Catalysis

3.1 Organocatalysis

The compound has been explored as an organocatalyst in various reactions, including asymmetric synthesis and C–C bond formation. Its trifluoromethyl group enhances the electrophilicity of substrates, facilitating reactions that would otherwise require harsher conditions or metal catalysts. Studies have shown that using this compound as a catalyst can lead to higher yields and selectivity in synthetic pathways .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound derivatives against MOLT-4 and RS4;11 leukemia cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as novel anticancer agents.

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing the neuroprotective effects of pyrrolidine derivatives on Alzheimer's models, this compound was found to significantly improve cognitive function and reduce amyloid plaque formation.

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with three structurally related compounds highlights key differences in substituents, pharmacological targets, and physicochemical properties (Table 1).

Table 1: Comparative Analysis of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine and Analogues

Target Compound vs. SB269970

- Structural Differences : While both share a pyrrolidine core, SB269970 incorporates a 3-hydroxyphenyl sulfonyl group and a piperidinyl ethyl chain, contrasting with the target compound’s trifluorobutyl sulfonyl moiety.

- Pharmacological Impact : SB269970’s 5-HT7 receptor antagonism and cAMP/CREB modulation suggest CNS applications, whereas the target compound’s trifluorobutyl group may redirect activity toward alternative targets (e.g., ion channels or enzymes).

Target Compound vs. Benzimidazole Derivative ()

- Core Structure : The benzimidazole derivative lacks a pyrrolidine ring but includes a trifluoroethoxy group, which enhances metabolic resistance compared to alkyl fluorination in the target compound.

- Synthetic Approach : The benzimidazole’s synthesis involves methanesulfinyl intermediates , whereas the target compound’s route likely prioritizes sulfonyl ethyl linkage formation.

Target Compound vs. EP 4 374 877 A2

- Complexity : The patent compound’s pyrrolo-pyridazine core and multiple trifluoromethyl groups suggest a focus on high-affinity kinase inhibition , diverging from the simpler pyrrolidine scaffold of the target compound.

- Solubility : While the target compound’s trifluorobutyl group balances lipophilicity, the patent compound’s extensive fluorination may necessitate formulation optimization for solubility.

Research Findings and Trends

- Fluorination Strategies : The trifluorobutyl group in the target compound aligns with trends in medicinal chemistry to improve pharmacokinetics via fluorinated alkyl chains, as seen in SB269970 (phenyl fluorination) and EP 4 374 877 A2 (heterocyclic fluorination) .

- Therapeutic Potential: Structural parallels to SB269970 suggest unexplored 5-HT7 receptor interactions, while the patent compound’s kinase focus highlights versatility in fluorinated pyrrolidine derivatives.

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.